molecular formula C17H19NO2 B2610477 N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 705243-34-1

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B2610477
CAS No.: 705243-34-1
M. Wt: 269.344
InChI Key: KFGACUPDHORNFY-UHFFFAOYSA-N
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Description

“N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine” is a chemical compound with the CAS Number: 705243-34-1 . It has a molecular weight of 269.34 . The IUPAC name for this compound is N-benzyl-6-methoxy-4-chromanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H19NO2/c1-19-14-7-8-17-15 (11-14)16 (9-10-20-17)18-12-13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,12H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

  • Antimicrobial Activity

    A study by Georgiadis (1976) explored the antimicrobial activity of various amines, including derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one. It was found that the amine adducts showed a similar level of antimicrobial activity as the starting material. This suggests potential antimicrobial applications for similar compounds (Georgiadis, 1976).

  • Anticoccidial Activity

    The same study also noted that amine adducts demonstrated significantly higher activity as coccidiostats compared to the starting material, indicating potential use in controlling coccidiosis, a poultry disease (Georgiadis, 1976).

Receptor Affinity and Pharmacological Evaluation

  • 5-HT1A Receptor Affinity: Hammarberg et al. (2000) synthesized a series of enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans, evaluating their affinity for the 5-HT1A receptor. The study found high-affinity compounds with selectivity for the 5-HT1A receptor, suggesting potential applications in treating conditions related to this receptor (Hammarberg et al., 2000).

Synthesis and Chemical Transformation

  • Intermediate in Drug Synthesis: Jin (2006) described the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate in the synthesis of the dopamine D3 receptor selective agonist PD128907. This highlights the compound's role in synthesizing specific receptor agonists (Jin, 2006).

Sigma Receptor Ligands

  • Sigma 1 Receptor Affinity: Oberdorf et al. (2008) conducted research on thiophene bioisosteres of spirocyclic benzopyran, investigating their affinity to sigma 1 receptors. The study found that certain derivatives, including N-benzyl variants, had potent binding to sigma 1 receptors, implying potential therapeutic applications (Oberdorf et al., 2008).

Properties

IUPAC Name

N-benzyl-6-methoxy-3,4-dihydro-2H-chromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-14-7-8-17-15(11-14)16(9-10-20-17)18-12-13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGACUPDHORNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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